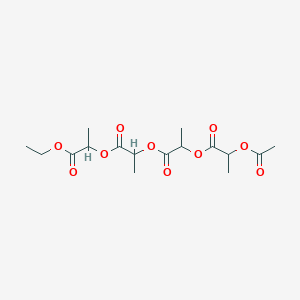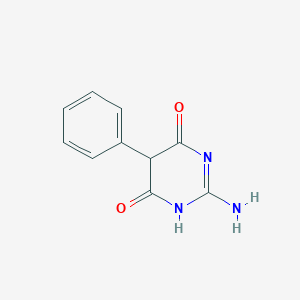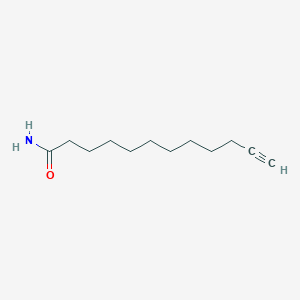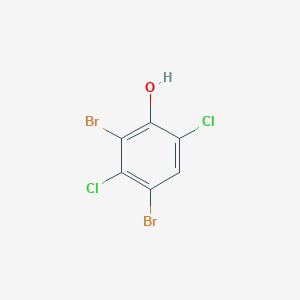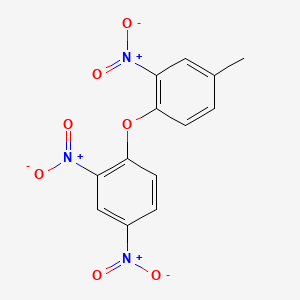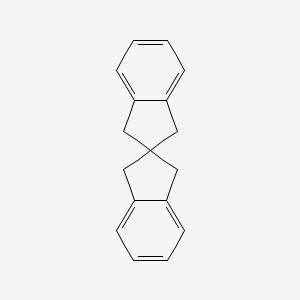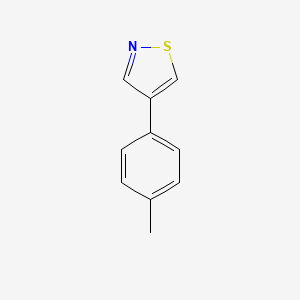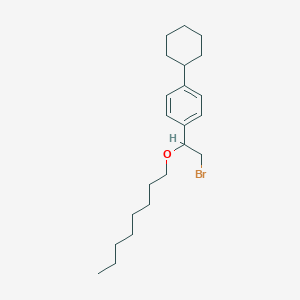
alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For this compound, the reaction would involve the following steps:
Formation of the Alkoxide Ion: The octanol is deprotonated using a strong base such as sodium hydride (NaH) to form the octoxide ion.
Nucleophilic Substitution: The octoxide ion then reacts with alpha-(Bromomethyl)-p-cyclohexylbenzyl bromide in an S_N2 reaction to form the desired ether.
Industrial Production Methods
Industrial production of ethers like this compound typically involves large-scale Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Bromomethyl)-p-cyclohexylbenzyl octyl ether can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The ether can be oxidized under specific conditions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN_3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO
Propriétés
Numéro CAS |
21270-15-5 |
|---|---|
Formule moléculaire |
C22H35BrO |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
1-(2-bromo-1-octoxyethyl)-4-cyclohexylbenzene |
InChI |
InChI=1S/C22H35BrO/c1-2-3-4-5-6-10-17-24-22(18-23)21-15-13-20(14-16-21)19-11-8-7-9-12-19/h13-16,19,22H,2-12,17-18H2,1H3 |
Clé InChI |
AGOPOGYONHCVPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(CBr)C1=CC=C(C=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


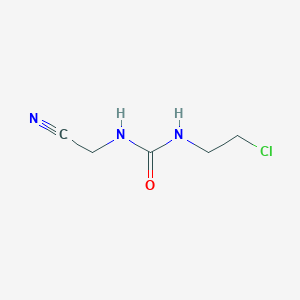
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
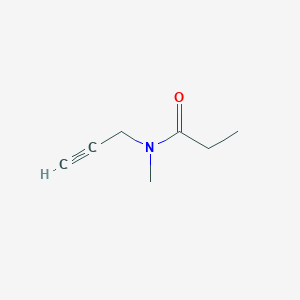
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
